![molecular formula C13H14ClN3O3 B2514947 ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 1092326-85-6](/img/structure/B2514947.png)
ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate
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Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1,2,4-substituted triazoles involves the use of IR and NMR spectroscopic techniques . Another related compound, 2-(4-chlorophenoxy)-3-oxoalkanoates, was prepared and then reduced in the presence of baker’s yeast .Scientific Research Applications
Antifungal Activity
This compound has been used in the synthesis of novel thioether derivatives containing a 1,2,4-triazole moiety . These derivatives have shown moderate antifungal activity, making them potentially useful in the development of new antifungal agents .
Microwave-Assisted Synthesis
The compound has been synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation . This method of synthesis could be beneficial in the rapid production of the compound for various applications.
Intermediates for Potential PPARα Ligands
Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates, which are related to the compound , have been used as intermediates for potential PPARα ligands . PPARα ligands are of interest in the treatment of metabolic disorders, including dyslipidemia and type 2 diabetes .
Chemoenzymatic Synthesis
The compound has been involved in the chemoenzymatic synthesis of (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) via enantioselective transesterification with Candida antarctica lipase B . This process could be useful in the production of enantiomerically pure compounds for pharmaceutical applications.
Baker’s Yeast-Mediated Reduction
The compound has been used in the baker’s yeast-mediated reduction of ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates . This biotransformation process could be beneficial in the preparation of chiral alcohols in very high enantiomeric excess .
Drug Design and Discovery
The compound, due to its 1,2,4-triazole substructure, is of interest in the field of drug design and discovery . The 1,2,4-triazole compounds have shown a wide spectrum of bioactivities, including anti-inflammatory, anticancer, anti-oxidation, herbicidal, antifungal, antiurease, and antidepressant activities .
properties
IUPAC Name |
ethyl 2-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-2-19-13(18)7-11-15-12(17-16-11)8-20-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCZUDKCBKBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate |
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